molecular formula C11H15FN2 B12522321 N-tert-butyl-4-fluorobenzenecarboximidamide

N-tert-butyl-4-fluorobenzenecarboximidamide

Cat. No.: B12522321
M. Wt: 194.25 g/mol
InChI Key: ZLXBLNCZLLSELU-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluorobenzenecarboximidamide is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-fluorobenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of tert-butyl amines with benzoic acid derivatives. This reaction typically employs condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) to facilitate the formation of the desired amide . Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2), under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluorobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

N-tert-butyl-4-fluorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluorobenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-fluorobenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

N'-tert-butyl-4-fluorobenzenecarboximidamide

InChI

InChI=1S/C11H15FN2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H2,13,14)

InChI Key

ZLXBLNCZLLSELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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